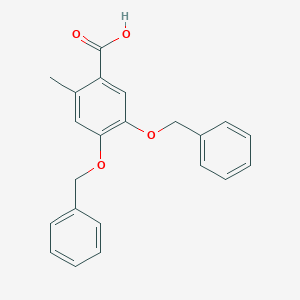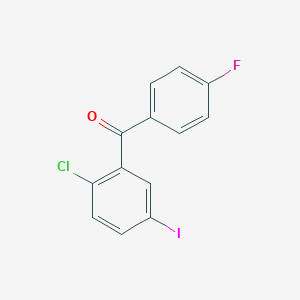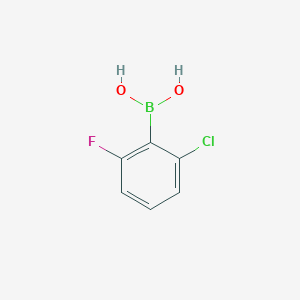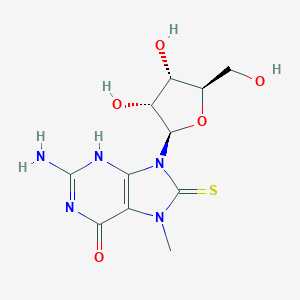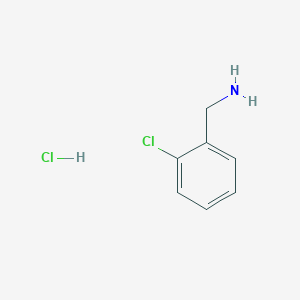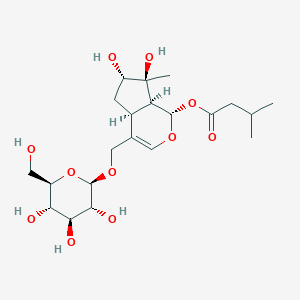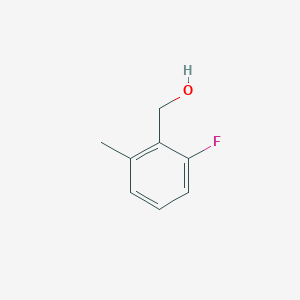
(2-Fluoro-6-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-methylphenyl)methanol: is an organic compound with the molecular formula C8H9FO It is a derivative of benzyl alcohol where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of (2-Fluoro-6-methylphenyl)methanone: One common method involves the reduction of (2-fluoro-6-methylphenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another method involves the Grignard reaction where (2-fluoro-6-methylphenyl)magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield (2-fluoro-6-methylphenyl)methanol.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Fluoro-6-methylphenyl)methanol can undergo oxidation to form (2-fluoro-6-methylphenyl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2-fluoro-6-methylphenyl)methane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming (2-fluoro-6-methylphenyl)chloromethane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: (2-Fluoro-6-methylphenyl)methanone
Reduction: (2-Fluoro-6-methylphenyl)methane
Substitution: (2-Fluoro-6-methylphenyl)chloromethane
Scientific Research Applications
Chemistry: (2-Fluoro-6-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules that can be used in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications.
Mechanism of Action
The mechanism by which (2-fluoro-6-methylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary based on the context of its use and the specific targets involved.
Comparison with Similar Compounds
(2-Fluoro-4-methylphenyl)methanol: Similar structure but with the methyl group at the fourth position.
(2-Fluoro-6-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a methyl group.
(2-Fluoro-6-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness: (2-Fluoro-6-methylphenyl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-fluoro-6-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVHMPHEKQVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

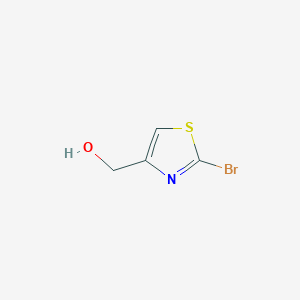
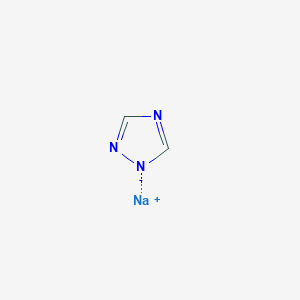
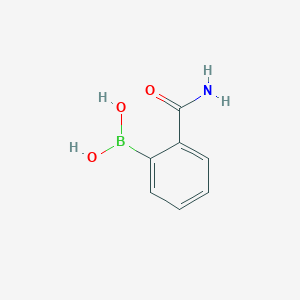
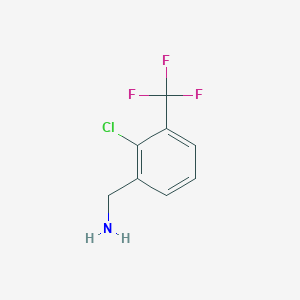

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
